REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([Cl:24])=[CH:11][C:12]([Cl:23])=[C:13]2[C:18]=1[N:17]=[C:16]([CH2:19][N:20]([CH3:22])[CH3:21])[CH:15]=[N:14]2)C1C=CC=CC=1>Cl>[ClH:23].[Cl:24][C:10]1[CH:11]=[C:12]([Cl:23])[C:13]2[N:14]=[CH:15][C:16]([CH2:19][N:20]([CH3:21])[CH3:22])=[N:17][C:18]=2[C:9]=1[OH:8] |f:2.3|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC(=C2N=CC(=NC12)CN(C)C)Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The orange solution was concentrated to dryness
|
Type
|
WASH
|
Details
|
the remaining residue was washed with diethyl ether (2 ml×3)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=2N=C(C=NC2C(=C1)Cl)CN(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 166.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |